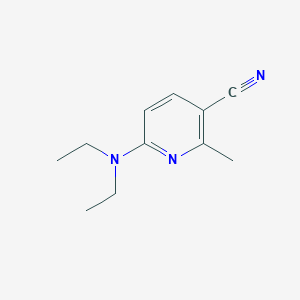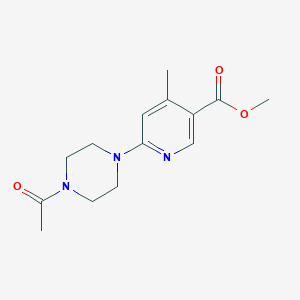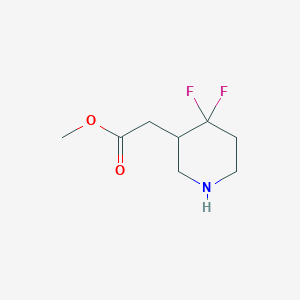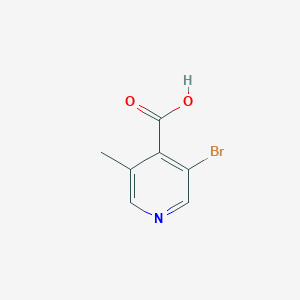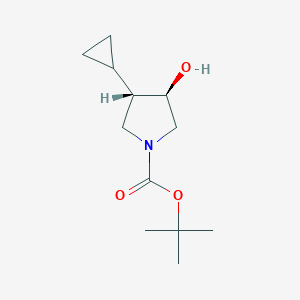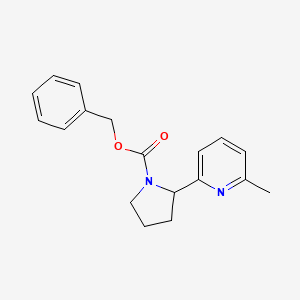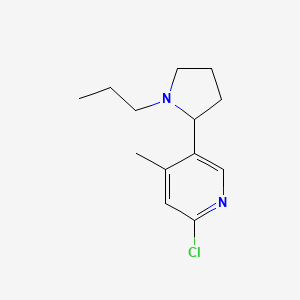
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a methyl group, and a propylpyrrolidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloro-4-methylpyridine with 1-propylpyrrolidine under specific conditions. One common method involves the use of a base such as triethylamine in an aprotic solvent like dichloromethane. The reaction is carried out at a controlled temperature, often with cooling to maintain the desired reaction rate .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typical choices
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies exploring the interaction of pyridine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its versatile reactivity
Wirkmechanismus
The mechanism of action of 2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the propylpyrrolidinyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylpyridine: A structurally similar compound with a chloro and methyl group on the pyridine ring.
2-Chloro-4-methylpyridine: Another related compound with a chloro and methyl group but lacking the propylpyrrolidinyl group.
2-Chloro-5-(chloromethyl)pyridine: Features a chloro group and a chloromethyl group on the pyridine ring .
Uniqueness
2-Chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine is unique due to the presence of the propylpyrrolidinyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and industrial applications .
Eigenschaften
Molekularformel |
C13H19ClN2 |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
2-chloro-4-methyl-5-(1-propylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-3-6-16-7-4-5-12(16)11-9-15-13(14)8-10(11)2/h8-9,12H,3-7H2,1-2H3 |
InChI-Schlüssel |
JQOPBKJSZXDEGW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC1C2=CN=C(C=C2C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


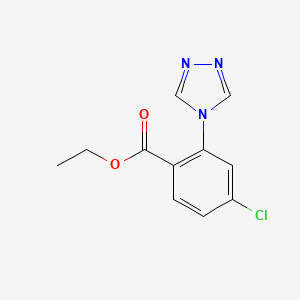
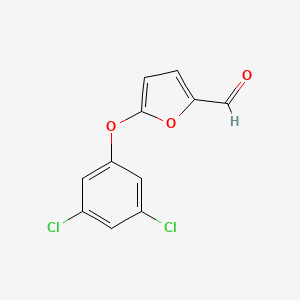
![3-(Pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11810085.png)

